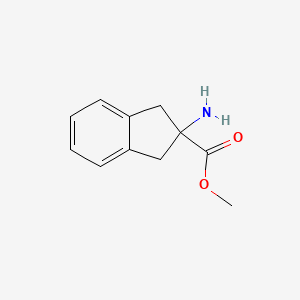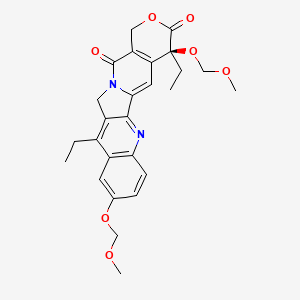
Methicillin-d6 Sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methicillin-d6 Sodium is a deuterated form of methicillin, a narrow-spectrum beta-lactam antibiotic of the penicillin class. This compound is specifically labeled with deuterium, which is a stable isotope of hydrogen. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of methicillin without interference from the natural hydrogen isotope.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methicillin-d6 Sodium involves the incorporation of deuterium into the methicillin molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of the deuterated benzoyl chloride, which is then reacted with 6-aminopenicillanic acid to form the deuterated methicillin. The final step involves the conversion of deuterated methicillin to its sodium salt form.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterated compound. The use of specialized equipment and reagents is essential to achieve the desired level of deuteration.
Análisis De Reacciones Químicas
Types of Reactions: Methicillin-d6 Sodium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to its corresponding alcohols.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the beta-lactam ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methicillin-d6 Sodium is widely used in scientific research, particularly in the fields of:
Chemistry: To study the reaction mechanisms and pathways of beta-lactam antibiotics.
Biology: To investigate the metabolic fate of methicillin in biological systems.
Medicine: To understand the pharmacokinetics and pharmacodynamics of methicillin, aiding in the development of new antibiotics.
Industry: Used as a reference standard in the quality control of methicillin production.
Mecanismo De Acción
Methicillin-d6 Sodium exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to and competitively inhibits the transpeptidase enzyme, which is responsible for cross-linking the peptidoglycan polymer chains in the bacterial cell wall. This inhibition prevents the formation of a functional cell wall, leading to bacterial cell lysis and death. The molecular targets include penicillin-binding proteins, particularly PBP2a, which is associated with methicillin resistance in Staphylococcus aureus .
Comparación Con Compuestos Similares
Methicillin-d6 Sodium is unique due to its deuterium labeling, which distinguishes it from other beta-lactam antibiotics. Similar compounds include:
Methicillin: The non-deuterated form of this compound.
Flucloxacillin: Another beta-lactam antibiotic with a similar mechanism of action but different resistance profiles.
Dicloxacillin: Similar to flucloxacillin, used to treat infections caused by beta-lactamase-producing organisms.
This compound’s uniqueness lies in its use as a research tool to study the pharmacokinetics and metabolic pathways of methicillin without interference from natural hydrogen isotopes.
Propiedades
Número CAS |
1356847-96-5 |
|---|---|
Fórmula molecular |
C17H19N2NaO6S |
Peso molecular |
408.433 |
Nombre IUPAC |
sodium;N-[(2S,5R,6R)-2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl]-2,6-bis(trideuteriomethoxy)benzenecarboximidate |
InChI |
InChI=1S/C17H20N2O6S.Na/c1-17(2)12(16(22)23)19-14(21)11(15(19)26-17)18-13(20)10-8(24-3)6-5-7-9(10)25-4;/h5-7,11-12,15H,1-4H3,(H,18,20)(H,22,23);/q;+1/p-1/t11-,12+,15-;/m1./s1/i3D3,4D3; |
Clave InChI |
MGFZNWDWOKASQZ-IIBJRIMISA-M |
SMILES |
CC1(C(N2C(S1)C(C2=O)N=C(C3=C(C=CC=C3OC)OC)[O-])C(=O)O)C.[Na+] |
Sinónimos |
(2S,5R,6R)-6-[(2,6-(Dimethoxy-d6)benzoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Sodium Salt; Azapen-d6; BRL 1241-d6; Belfacillin-d6; Celbenin-d6; Sodium 6-[2’,6’-(dimethoxy-d6)benzamido)penicillanate; Penaureus- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Methylbenz[a]anthracene-d3](/img/structure/B588285.png)


![4-Methylbenz[a]anthracene-d3](/img/structure/B588297.png)

